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molecular formula C5H5F3N2O B047012 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-37-2

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B047012
M. Wt: 166.1 g/mol
InChI Key: WQRHIGNAKDJJKN-UHFFFAOYSA-N
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Patent
US07566683B2

Procedure details

21.35 g of phosphorus oxychloride was dropwise added to 4.72 g of DMF at 10° C. or lower. After the temperature of the reaction solutio was returned to room temperature, the reaction mixture was stirred for 1 hour, and 10.71 g of 1-methyl-3-trifluoromethyl-5-pyrazolone was added thereto. The resulting mixture was heated up to 110° C., and stirred for 7 hours. After having been left to be at 70° C. the reaction mixture was poured into ice water. After pH of the mixture was made to be about 4 with an aqueous solution of sodium hydroxide added thereto, and precipitated crystals were taken out through filtration and dried to obtain 10.55 g of 1-methyl-3-trifluoromethyl-5-chloropyrazole-4-carbaldehyde.
Quantity
21.35 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
10.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][N:7]1[C:11](=O)[CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[NH:8]1.[OH-].[Na+].CN([CH:22]=[O:23])C>>[CH3:6][N:7]1[C:11]([Cl:3])=[C:10]([CH:22]=[O:23])[C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
21.35 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.72 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.71 g
Type
reactant
Smiles
CN1NC(=CC1=O)C(F)(F)F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
After having been left
CUSTOM
Type
CUSTOM
Details
to be at 70° C.
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C(C(=C1Cl)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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